molecular formula C14H13NO4S B1355345 Diphenyl methylsulfonylcarbonimidate

Diphenyl methylsulfonylcarbonimidate

Cat. No.: B1355345
M. Wt: 291.32 g/mol
InChI Key: HCQCQEPTCZVUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl methylsulfonylcarbonimidate (C₁₄H₁₃NO₄S) is a sulfonylcarbonimidate derivative featuring a methylsulfonyl group attached to a carbonimidate backbone, with two phenyl substituents. For instance, diphenyl derivatives are frequently explored as enzyme inhibitors or antimicrobial agents . The methylsulfonylcarbonimidate moiety may confer unique reactivity, such as electrophilic character for nucleophilic substitution or hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(diphenoxymethylidene)methanesulfonamide

InChI

InChI=1S/C14H13NO4S/c1-20(16,17)15-14(18-12-8-4-2-5-9-12)19-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

HCQCQEPTCZVUIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=C(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups (e.g., sulfonyl, carbamate, or imidazole motifs) and their applications in medicinal or pesticidal contexts, as inferred from the evidence.

Table 1: Key Properties of Diphenyl Methylsulfonylcarbonimidate and Analogous Compounds

Compound Class Example Compound Primary Use/Activity Performance Metrics (EF 1%*) Stability/Reactivity Notes
Diphenyl derivatives This compound Hypothesized enzyme inhibition Not explicitly reported High electrophilicity due to sulfonyl group
Amide derivatives Triclosan Antimicrobial agent EF 1%: Lower post-EON refinement Moderate stability, prone to hydrolysis
Imidazole derivatives Imidazole-based inhibitors F. tularensis enoyl inhibitors EF 1%: Improved with refinement High metabolic stability
Carbamates Thiophanate-methyl Pesticide (fungicide) N/A Hydrolyzes to active methyl benzimidazole

*EF 1%: Enrichment factor at 1% of screened compounds, indicating hit-rate efficiency in inhibitor discovery .

Key Findings:

Activity in Inhibitor Design: Diphenyl derivatives (e.g., triclosan) demonstrate superior initial hit rates (EF 1%) compared to amides or imidazoles in enoyl inhibitor screens for F. tularensis . However, amide-class compounds exhibit reduced performance after EON-based refinement, suggesting structural limitations in binding optimization. Imidazole derivatives show consistent improvement in EF 1% after computational refinement, highlighting their adaptability in drug design workflows .

Functional Group Reactivity :

  • The methylsulfonylcarbonimidate group in diphenyl derivatives likely enhances electrophilic reactivity, facilitating covalent interactions with biological targets. This contrasts with carbamates (e.g., thiophanate-methyl), which rely on hydrolysis to release active metabolites .

Limitations and Contradictions in Evidence

  • Contradictory Refinement Outcomes : EON-based refinement improves imidazole-class EF 1% but degrades amide-class performance, underscoring class-specific optimization challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.